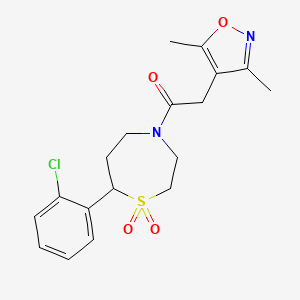

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetic organic compound featuring a 1,4-thiazepane ring system modified with a 2-chlorophenyl substituent and a 1,1-dioxido (sulfone) group. The ethanone moiety is further substituted with a 3,5-dimethylisoxazole ring. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the literature . Its structural complexity necessitates advanced crystallographic and electronic analysis tools, such as SHELX and Multiwfn, for characterization .

Propriétés

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-12-15(13(2)25-20-12)11-18(22)21-8-7-17(26(23,24)10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRERAQEYLIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Isoxazole Ring: The isoxazole ring is typically synthesized via cycloaddition reactions involving nitrile oxides and alkenes.

Final Coupling Reaction: The final step involves coupling the thiazepane and isoxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects. They may exhibit activity against various diseases, including infections, cancer, and neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mécanisme D'action

The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct features include:

- 1,4-Thiazepane-1,1-dioxide core : Provides conformational flexibility and polarity due to the sulfone group.

- 3,5-Dimethylisoxazole : Contributes to hydrogen bonding and metabolic stability.

Comparison with Triazole-Based Analogues The triazole derivative 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonyl group but replaces the thiazepane with a triazole-thioether system. Key differences:

- Triazole vs. Thiazepane : Triazoles offer rigid planar geometry, while thiazepanes enable 3D conformational adaptability.

- Fluorine substituents : The difluorophenyl group in the triazole compound may improve bioavailability compared to the chlorophenyl group in the target compound .

Comparison with Nitroimidazole Derivatives describes 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols. Unlike the target compound, these feature nitroimidazole cores and hydroxyl groups.

- Nitroimidazole vs. Isoxazole : Nitro groups confer redox activity, whereas isoxazoles enhance metabolic resistance.

- Synthetic Methodology: The use of tetrakis(dimethylamino)ethylene (TDAE) in nitroimidazole synthesis contrasts with the sodium ethoxide-mediated reactions in thiazepane derivatives .

Electronic and Physicochemical Properties

- Electrostatic Potential: Multiwfn-based analysis () could reveal electron-deficient regions near the chlorophenyl and sulfone groups, influencing binding interactions .

- LogP : Predicted to be lower than triazole derivatives due to the sulfone but higher than nitroimidazoles due to the isoxazole’s hydrophobicity.

Research Findings and Challenges

- Crystallography : SHELX refinement () would resolve conformational details of the thiazepane ring, critical for structure-activity relationships .

- Electronic Analysis : Multiwfn could map charge distribution, highlighting nucleophilic/electrophilic sites for functionalization .

- Synthetic Hurdles : Steric hindrance from the 3,5-dimethylisoxazole may reduce reaction efficiency compared to less bulky analogues .

Q & A

Basic Research Question

- X-ray crystallography : Resolve 3D structure using SHELX software for refinement. The sulfone and chlorophenyl groups exhibit distinct torsion angles, critical for validating stereochemistry .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 2.25–2.35 ppm (dimethylisoxazole CH₃), δ 3.80–4.20 ppm (thiazepane CH₂-SO₂), δ 7.40–7.60 ppm (chlorophenyl aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~205 ppm and sulfone (SO₂) at ~55 ppm .

- HPLC-MS : Assess purity (>95%) and detect byproducts via reverse-phase chromatography with electrospray ionization .

What biological targets are commonly associated with thiazepane-sulfone derivatives, and how are preliminary activity assays designed?

Basic Research Question

- Targets : G-protein-coupled receptors (GPCRs), cytochrome P450 enzymes, or kinases, due to the sulfone’s hydrogen-bonding capacity and aromatic pharmacophores .

- Assay design :

- In vitro : Competitive binding assays (e.g., fluorescence polarization) with purified target proteins.

- Cell-based : Measure IC₅₀ in cancer cell lines (e.g., HepG2) using MTT assays. Include controls for sulfone group-mediated cytotoxicity .

How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Advanced Research Question

- Metabolic stability : Test liver microsome stability (e.g., rat CYP450 isoforms) to identify rapid degradation pathways .

- Solubility limitations : Use dynamic light scattering (DLS) to assess aggregation in physiological buffers. Modify formulation with co-solvents (e.g., PEG 400) .

- Off-target effects : Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions .

What computational methods are recommended for analyzing the electronic properties and reactivity of this compound?

Advanced Research Question

- Wavefunction analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces, highlighting nucleophilic regions (e.g., sulfone oxygen) .

- DFT studies : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., sulfone participation in SNAr reactions) .

How can reaction conditions be tailored to improve yield during the final coupling step?

Advanced Research Question

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C) .

What role does the sulfone group play in modulating the compound’s reactivity and binding affinity?

Advanced Research Question

- Electron-withdrawing effect : The sulfone group increases electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks (e.g., by serine residues in enzymes) .

- Hydrogen-bonding : Molecular dynamics simulations show sulfone oxygen forms stable H-bonds with kinase ATP-binding pockets (binding energy: −8.2 kcal/mol) .

What purification techniques are most effective post-synthesis, and how are they validated?

Basic Research Question

- Recrystallization : Use ethanol/water (7:3) to isolate crystals; validate by melting point consistency (±1°C) .

- Flash chromatography : Optimize silica gel mobile phase (hexane/ethyl acetate gradient) based on TLC Rf values .

How can mechanistic studies elucidate interactions between this compound and its putative enzyme targets?

Advanced Research Question

- Kinetic assays : Measure kcat/Km under varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .

- Docking studies : Use AutoDock Vina to model binding poses; validate with mutagenesis (e.g., Ala-scanning of enzyme active sites) .

What experimental design strategies mitigate limitations in reproducibility for pharmacological studies?

Advanced Research Question

- Sample stability : Store compounds under argon at −80°C to prevent sulfone hydrolysis .

- Batch variability : Characterize each synthesis batch via LC-MS and ¹H NMR to ensure consistency .

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.